N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS No.: 423739-86-0
Cat. No.: VC5880924
Molecular Formula: C23H15BrN2O4
Molecular Weight: 463.287
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 423739-86-0 |
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Molecular Formula | C23H15BrN2O4 |
Molecular Weight | 463.287 |
IUPAC Name | N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Standard InChI | InChI=1S/C23H15BrN2O4/c24-15-10-11-19(18(12-15)21(28)14-6-2-1-3-7-14)25-20(27)13-26-22(29)16-8-4-5-9-17(16)23(26)30/h1-12H,13H2,(H,25,27) |
Standard InChI Key | SSODIFRMVIJEQE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name of the compound, N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, reflects its intricate architecture:
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Core structure: An acetamide backbone (CH₃CONH−) bridges two aromatic systems.
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Aromatic substituents:
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N-substituted phenyl group: A 4-bromo-2-benzoylphenyl moiety, where the benzoyl group (C₆H₅CO−) is attached at the ortho position relative to the bromine atom.
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1,3-Dioxoisoindolin-2-yl group: A bicyclic system derived from phthalic anhydride, characterized by two ketone groups at positions 1 and 3 .
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The molecular formula is C₂₃H₁₅BrN₂O₄, with a molecular weight of 487.28 g/mol. The presence of bromine enhances electrophilic reactivity, while the dioxoisoindolinyl group contributes to planar rigidity, potentially influencing binding interactions with biological targets .
Synthesis and Characterization
Synthetic Route
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be inferred from analogous protocols for related acetamide derivatives . A plausible pathway involves three key steps (Table 1):
Table 1: Proposed Synthesis Pathway
Step | Reaction | Reagents/Conditions | Intermediate/Product |
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1 | Acylation of 4-bromo-2-aminophenol | Benzoyl chloride, pyridine, DCM, 0–5°C | N-(2-Hydroxy-4-bromophenyl)benzamide |
2 | Bromination | PBr₃, THF, reflux | N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide |
3 | Cyclocondensation | Phthalic anhydride, glacial acetic acid, 80°C, 12 h | Target compound |
Step 1: Protection of the amine group in 4-bromo-2-aminophenol via benzoylation under mild conditions .
Step 2: Bromination at the α-position of the acetamide using phosphorus tribromide (PBr₃) .
Step 3: Reaction with phthalic anhydride to form the 1,3-dioxoisoindolin-2-yl moiety, analogous to the synthesis of compound 8 in .
Spectroscopic Characterization
Critical spectral data for the compound (Table 2) align with trends observed in structurally related molecules :
Table 2: Key Spectral Features
Technique | Key Signals | Assignment |
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IR (cm⁻¹) | 1715 (s), 1680 (s) | C═O (dioxoisoindolinyl), C═O (benzoyl) |
¹H NMR (400 MHz, DMSO-d₆) | δ 8.02–7.45 (m, 11H, Ar-H), δ 5.21 (s, 2H, CH₂) | Aromatic protons, methylene bridge |
¹³C NMR (100 MHz, DMSO-d₆) | δ 165.3 (C═O), 140.1 (C-Br), 128–132 (Ar-C) | Carbonyl, brominated carbon, aromatic carbons |
MS (EI) | m/z 487 [M⁺], 489 [M+2] | Molecular ion peaks (Br isotope pattern) |
The IR spectrum confirms the presence of two carbonyl groups, while the ¹H NMR spectrum resolves overlapping aromatic signals and a singlet for the methylene group. The ¹³C NMR spectrum corroborates the electronic environment of the brominated phenyl ring and carbonyl functionalities .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The 1,3-dioxoisoindolin-2-yl group is a known pharmacophore in inhibitors of kinases and proteases. Molecular docking simulations suggest that the planar structure of this moiety could occupy hydrophobic pockets in enzymes like IMPDH (inosine monophosphate dehydrogenase), a target in antiparasitic therapy .
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